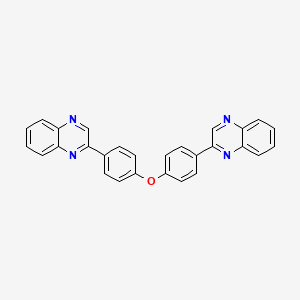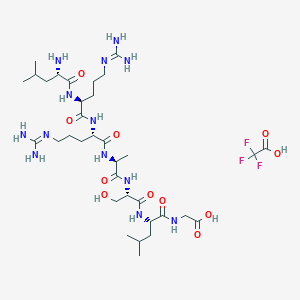![molecular formula C26H27N7O4 B12467185 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by its triazinyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide typically involves multiple steps. One common method includes the condensation of 4,6-dichloro-1,3,5-triazine with 4-methoxyaniline to form the intermediate 4,6-bis(4-methoxyphenyl)amino-1,3,5-triazine. This intermediate is then reacted with N-(4-methoxyphenyl)glycinamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazinyl ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced triazinyl derivatives.
Substitution: Formation of substituted triazinyl compounds with various functional groups.
Aplicaciones Científicas De Investigación
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The triazinyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide stands out due to its unique triazinyl core and the presence of multiple methoxyphenyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H27N7O4 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H27N7O4/c1-35-20-10-4-17(5-11-20)28-23(34)16-27-24-31-25(29-18-6-12-21(36-2)13-7-18)33-26(32-24)30-19-8-14-22(37-3)15-9-19/h4-15H,16H2,1-3H3,(H,28,34)(H3,27,29,30,31,32,33) |
Clave InChI |
BIBXCJYPCPIWJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)
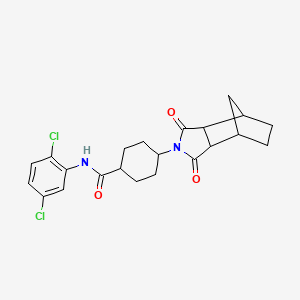
![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)
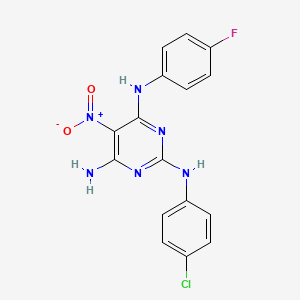
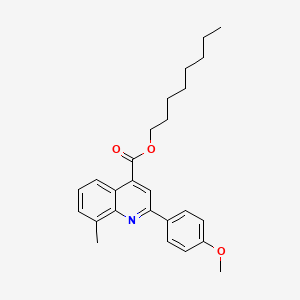
![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)
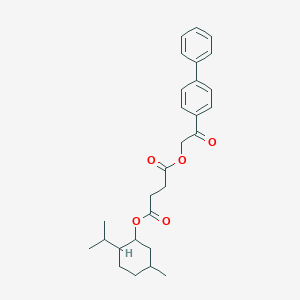
![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)
